molecular formula C9H12N2O B2853377 2-amino-N,5-dimethylbenzamide CAS No. 34810-84-9

2-amino-N,5-dimethylbenzamide

Cat. No.: B2853377
CAS No.: 34810-84-9
M. Wt: 164.208
InChI Key: ORLUQBZQYSXPGK-UHFFFAOYSA-N
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Description

2-amino-N,5-dimethylbenzamide is an organic compound with the molecular formula C9H12N2O It is a derivative of benzamide, characterized by the presence of an amino group and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,5-dimethylbenzamide typically involves multiple steps. One common method includes the following steps :

    Oxidation: Benzoic acid is generated through oxidation under the catalytic actions of N-hydroxyphthalimide and cobalt acetylacetonate.

    Substitution: Chlorine gas is used to substitute hydrogen atoms, forming 3,5-dichlorobenzoic acid.

    Methyl Substitution: A Grignard reagent is used to substitute the chlorine atoms with methyl groups, resulting in 3-methyl-5-chlorobenzoic acid.

    Nitro Substitution: The nitro group is introduced using nitric acid under the catalytic action of concentrated sulfuric acid, forming 2-nitro-3-methyl-5-chlorobenzoic acid.

    Catalytic Hydrogenation: The nitro group is reduced to an amino group.

    Final Reaction: The intermediate reacts with methylamine to produce 2-amino-5-chloro-N,3-dimethylbenzamide.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. For instance, the use of magnesium chloride as a chlorine source and trifluoroacetyl iodobenzene as a catalyst can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-amino-N,5-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids and benzamides, such as 3-methyl-5-chlorobenzoic acid and 2-nitro-3-methyl-5-chlorobenzoic acid .

Scientific Research Applications

2-amino-N,5-dimethylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an intermediate for insecticides, it acts on the ryanodine receptor, disrupting calcium ion regulation in insect muscle cells, leading to paralysis and death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N,5-dimethylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various insecticides highlights its importance in industrial applications .

Properties

IUPAC Name

2-amino-N,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-3-4-8(10)7(5-6)9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLUQBZQYSXPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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